2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one
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Overview
Description
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one is a compound that belongs to the class of heterocyclic compounds It contains both a triazole ring and an indole ring, which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity . This interaction can inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Compounds containing the indole ring are known for their wide range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one is unique due to the combination of the triazole and indole rings within a single molecule. This dual functionality enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-13-16-14(18-17-13)20-8-12(19)10-7-15-11-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLRGVHRKASCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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